1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been employed to functionalize the pyrrole ring . The choice of reagents and reaction conditions is crucial to achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of materials with specialized properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group, used in similar applications.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure and function, with applications in medicinal and agrochemistry.
Uniqueness
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1369093-77-5 |
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Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-6(4-12(7)2)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
JGAQRRCBAWYRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1C)C(F)(F)F |
Origin of Product |
United States |
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